molecular formula C48H50N2O4P2 B14080984 2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine

2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine

Cat. No.: B14080984
M. Wt: 780.9 g/mol
InChI Key: SAYZSNVOOLPGTN-KLHRNDSOSA-N
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Description

2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[77205,17013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine is a complex organic compound with a unique structure characterized by multiple phenylethyl groups and a tetracyclic framework

Preparation Methods

The synthesis of 2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine involves multiple steps, including the formation of the tetracyclic core and the introduction of the phenylethyl groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenylethyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl groups and the tetracyclic core play a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its application.

Comparison with Similar Compounds

Compared to other similar compounds, 2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine stands out due to its unique tetracyclic structure and the presence of multiple phenylethyl groups. Similar compounds include:

    N,N,N’,N’-Tetramethylethylenediamine (TEMED): Used in similar applications but lacks the complex tetracyclic structure.

    O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate: Used in peptide synthesis but has a different functional group arrangement.

    N,N,N’,N’-Tetraethyldiethylenetriamine: Another ligand with different structural features.

Properties

Molecular Formula

C48H50N2O4P2

Molecular Weight

780.9 g/mol

IUPAC Name

2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine

InChI

InChI=1S/C48H50N2O4P2/c1-31-29-32(2)46-43-44-47(53-55(51-45(31)43)49(35(5)39-21-13-9-14-22-39)36(6)40-23-15-10-16-24-40)33(3)30-34(4)48(44)54-56(52-46)50(37(7)41-25-17-11-18-26-41)38(8)42-27-19-12-20-28-42/h9-30,35-38H,1-8H3/t35-,36-,37-,38+,55?,56?/m0/s1

InChI Key

SAYZSNVOOLPGTN-KLHRNDSOSA-N

Isomeric SMILES

CC1=CC(=C2C3=C1OP(OC4=C3C(=C(C=C4C)C)OP(O2)N([C@@H](C)C5=CC=CC=C5)[C@@H](C)C6=CC=CC=C6)N([C@H](C)C7=CC=CC=C7)[C@@H](C)C8=CC=CC=C8)C

Canonical SMILES

CC1=CC(=C2C3=C1OP(OC4=C3C(=C(C=C4C)C)OP(O2)N(C(C)C5=CC=CC=C5)C(C)C6=CC=CC=C6)N(C(C)C7=CC=CC=C7)C(C)C8=CC=CC=C8)C

Origin of Product

United States

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